molecular formula C6H16N3O2PS B13857610 P-Aziridin-1-yl-N,N'-bis(2-hydroxyethyl)phosphonothioic Diamide

P-Aziridin-1-yl-N,N'-bis(2-hydroxyethyl)phosphonothioic Diamide

Cat. No.: B13857610
M. Wt: 225.25 g/mol
InChI Key: RPRHMCSYRZLFFB-UHFFFAOYSA-N
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Description

P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties. It is often referred to as Thiotepa Impurity 5 in various scientific contexts

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves the reaction of aziridine with phosphonothioic diamide derivatives. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets regulatory standards and is suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aziridine derivatives .

Scientific Research Applications

P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves its interaction with molecular targets through its reactive aziridine and phosphonothioic diamide groups. These interactions can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its effects. The compound’s ability to form covalent bonds with nucleophiles is a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine derivatives and phosphonothioic diamides, such as:

Uniqueness

Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .

Properties

Molecular Formula

C6H16N3O2PS

Molecular Weight

225.25 g/mol

IUPAC Name

2-[[aziridin-1-yl-(2-hydroxyethylamino)phosphinothioyl]amino]ethanol

InChI

InChI=1S/C6H16N3O2PS/c10-5-1-7-12(13,8-2-6-11)9-3-4-9/h10-11H,1-6H2,(H2,7,8,13)

InChI Key

RPRHMCSYRZLFFB-UHFFFAOYSA-N

Canonical SMILES

C1CN1P(=S)(NCCO)NCCO

Origin of Product

United States

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